n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . This compound is characterized by the presence of both cyclopropane and cyclobutane rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 3-aminocyclobutylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Scientific Research Applications
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane and cyclobutane rings in its structure may contribute to its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide can be compared with other similar compounds, such as:
Cyclopropanesulfonamide derivatives: These compounds share the cyclopropane ring and sulfonamide group but may have different substituents, leading to variations in their chemical and biological properties.
Cyclobutylamines: These compounds contain the cyclobutane ring and amine group, similar to this compound, but lack the sulfonamide group.
Sulfonamide derivatives: These compounds have the sulfonamide group but may differ in their ring structures and substituents.
The uniqueness of this compound lies in its combination of cyclopropane and cyclobutane rings with the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16N2O2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C8H16N2O2S/c9-7-3-6(4-7)5-10-13(11,12)8-1-2-8/h6-8,10H,1-5,9H2 |
InChI Key |
UNTWLPWWXZCYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CC(C2)N |
Origin of Product |
United States |
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